新白花素

描述

新白杨素是一种重要的异黄酮类化合物,是从补骨脂果实中分离得到的。 它因其抗菌、抗氧化、抗炎、抗癌和抗骨质疏松作用而在全球范围内广泛应用 。 该化合物属于异黄酮类,是黄酮类化合物的一个亚类,存在于补骨脂中 .

科学研究应用

新白杨素具有广泛的科学研究应用,包括:

作用机制

新白杨素通过各种分子靶点和途径发挥作用。 它调节拓扑异构酶抑制剂的活性,影响活性氧和活性氮的产生,并影响巨噬细胞中的细胞因子产生 。 该化合物还与信号通路相互作用,例如MEK/ERK和Akt/GSK-3β .

生化分析

Biochemical Properties

Neobavaisoflavone interacts with various enzymes, proteins, and other biomolecules. It inhibits DNA polymerase at moderate to high concentrations . It also inhibits platelet aggregation .

Cellular Effects

Neobavaisoflavone has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Neobavaisoflavone exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, Neobavaisoflavone undergoes various changes in laboratory settings. It mainly undergoes glucuronidation, sulfation, hydroxylation, methylation, cyclization, hydration, and their composite reactions in vivo and in vitro .

Dosage Effects in Animal Models

The effects of Neobavaisoflavone vary with different dosages in animal models

Metabolic Pathways

Neobavaisoflavone is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it also affects metabolic flux or metabolite levels .

准备方法

合成路线和反应条件: 新白杨素可以通过多种方法合成。 一种常见的方法是从补骨脂果实中使用甲醇和乙腈等溶剂提取 。 生物样品通过固相萃取法、甲醇沉淀和乙腈沉淀预处理 .

工业生产方法: 新白杨素的工业生产通常涉及从补骨脂种子中大规模提取。 该过程包括溶剂提取、纯化和结晶以获得纯化合物 .

化学反应分析

反应类型: 新白杨素会发生几种类型的化学反应,包括:

- 葡萄糖醛酸化

- 硫酸化

- 羟基化

- 甲基化

- 环化

- 水合

常用试剂和条件: 这些反应中常用的试剂包括葡萄糖醛酸、硫酸、羟基化试剂、甲基化试剂和水。 条件因具体反应而异,但通常包括体内反应的生理条件和体外反应的控制实验室条件 .

主要生成产物: 这些反应的主要生成产物包括新白杨素的各种代谢产物,例如葡萄糖醛酸酯、硫酸酯、羟基化、甲基化和环化衍生物 .

相似化合物的比较

类似化合物: 新白杨素类似于其他异黄酮,例如:

- 染料木黄酮

- 大豆黄酮

- 生物类黄酮A

- 芒柄花素

独特性: 使新白杨素区别于这些类似化合物的独特之处在于它独特地结合了抗菌、抗氧化、抗炎、抗癌和抗骨质疏松作用 。 此外,其特定的分子相互作用和通路提供了独特的治疗潜力 .

属性

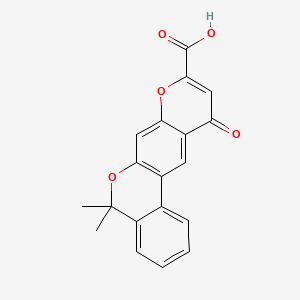

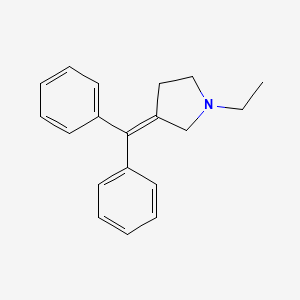

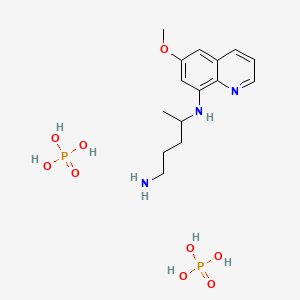

IUPAC Name |

7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-12(2)3-4-14-9-13(5-8-18(14)22)17-11-24-19-10-15(21)6-7-16(19)20(17)23/h3,5-11,21-22H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGPEBYHGIUFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415769 | |

| Record name | Neobavaisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41060-15-5 | |

| Record name | Neobavaisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41060-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neobavaisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does neobavaisoflavone (NBIF) exert its anti-inflammatory effects?

A1: Neobavaisoflavone demonstrates anti-inflammatory activity by suppressing the activation of key signaling pathways involved in inflammation. Studies have shown that NBIF inhibits the phosphorylation of NF-κB p65, a crucial transcription factor involved in the expression of inflammatory cytokines. [] Additionally, NBIF downregulates the activation of mitogen-activated protein kinases (MAPKs), including JNK, p38, and ERK, further contributing to its anti-inflammatory effects. [] These actions collectively result in the reduced production of inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). []

Q2: What is the role of neobavaisoflavone in osteoclastogenesis?

A2: Neobavaisoflavone exhibits inhibitory effects on osteoclastogenesis, the process of bone resorption mediated by osteoclasts. Research suggests that NBIF disrupts the interaction between receptor activator of nuclear factor kappa-B (RANK) and TNF receptor-associated factor 6 (TRAF6), as well as RANK and c-Src, which are essential for osteoclast differentiation and function. [] Moreover, NBIF suppresses the phosphorylation of NF-κB, MAPKs, and Akt signaling pathways, ultimately leading to the inhibition of calcium oscillation and nuclear factor of activated T cells cytoplasmic 1 (NFATc1) translocation. [] These events collectively contribute to the reduced formation and activity of osteoclasts.

Q3: How does neobavaisoflavone affect melanogenesis?

A3: Neobavaisoflavone demonstrates anti-melanogenic properties by inhibiting tyrosinase activity and melanin synthesis in melanocytes. [] Mechanistically, NBIF downregulates the expression of microphthalmia-associated transcription factor (MITF), tyrosinase-related protein 1 (TRP-1), and tyrosinase, all of which are critical for melanogenesis. [] Additionally, NBIF activates signaling pathways that inhibit melanogenesis by phosphorylating glycogen synthase kinase-3β (GSK3β) and extracellular signal-regulated kinase (ERK). [] These findings suggest that NBIF may be a potential candidate for treating hyperpigmentation disorders.

Q4: What is the molecular formula and weight of neobavaisoflavone?

A4: The molecular formula of neobavaisoflavone is C20H18O5 and its molecular weight is 338.35 g/mol.

Q5: Have any computational studies been conducted to investigate the interactions of neobavaisoflavone with its targets?

A5: Yes, molecular docking studies have been employed to explore the binding interactions of NBIF with various targets. For instance, docking simulations have revealed that NBIF exhibits favorable binding affinity towards the amyloid-beta (Aβ42) fibril structure, suggesting its potential as an Aβ42 inhibitor. [] Furthermore, docking studies have provided insights into the binding mode of NBIF with cytochrome P450 enzymes (CYPs), predicting its potential for drug-herb interactions. [] These computational approaches offer valuable information for understanding the molecular mechanisms of NBIF and its potential applications.

Q6: How does the prenyl group in the structure of neobavaisoflavone influence its activity?

A6: The specific attachment position of the prenyl group on the isoflavonoid skeleton significantly influences the biological activity of NBIF. [] Studies comparing the activity of different prenylated isoflavonoids suggest that the presence and position of the prenyl group contribute to variations in their inhibitory effects on enzymes like protein tyrosine phosphatase 1B and α-glucosidase. [] These findings highlight the importance of the prenyl group in determining the pharmacological profile of NBIF.

Q7: What is known about the stability of neobavaisoflavone formulations?

A7: While specific details regarding neobavaisoflavone formulations are limited in the provided papers, one study utilized a zinc-organic framework-incorporated hydrogel platform to deliver NBIF for promoting cartilage regeneration in osteoarthritis. [] This approach aimed to achieve local and sustained release of NBIF at the injured joint site, highlighting the potential for developing innovative delivery systems to enhance its therapeutic efficacy.

Q8: What are the pharmacokinetic properties of neobavaisoflavone in different animal models?

A8: Pharmacokinetic studies in rats have shown that the absorption and distribution of NBIF vary depending on factors such as gender and disease models. For instance, in diabetic rats, the plasma levels of NBIF were decreased in females but elevated in males compared to normal rats. [] These findings highlight the importance of considering individual characteristics when evaluating the pharmacokinetic profile of NBIF.

Q9: How does the administration route of Psoraleae Fructus extract affect the pharmacokinetic parameters of its components, including neobavaisoflavone, in beagle dogs?

A9: Pharmacokinetic studies in beagle dogs administered with Psoraleae Fructus extract intragastrically revealed varying Tmax values (time to reach maximum plasma concentration) ranging from 1.92 to 5.67 hours for different components, including neobavaisoflavone. [] Notably, the Cmax (maximum plasma concentration) and AUC (area under the curve) values for psoralen, isopsoralen, psoralenoside, and isopsoralenoside were significantly higher compared to other components, indicating differences in their absorption and distribution profiles. []

Q10: What in vitro models have been used to study the anti-cancer activity of neobavaisoflavone?

A10: Neobavaisoflavone has been studied in various human cancer cell lines, including glioblastoma (U-87 MG, SW1783), anaplastic astrocytoma (SW1783), and non-small cell lung cancer (NSCLC) cells (PC-9, H460, and A549). [, , , , ] These in vitro studies have demonstrated the ability of NBIF to inhibit cell viability, induce apoptosis, and modulate cell cycle progression in cancer cells.

Q11: Has the efficacy of neobavaisoflavone been evaluated in animal models of disease?

A11: Yes, neobavaisoflavone has demonstrated promising results in preclinical animal models. For instance, in a rat model of osteoarthritis induced by medial collateral ligament resection, NBIF effectively mitigated cartilage matrix degradation and chondrocyte apoptosis, highlighting its therapeutic potential for osteoarthritis. [] Moreover, in ovariectomized mice, NBIF administration resulted in the inhibition of osteoclastogenesis, promotion of osteogenesis, and amelioration of bone loss, further supporting its beneficial effects on bone health. []

Q12: What are the potential hepatotoxic effects of Psoraleae Fructus and its constituents, including neobavaisoflavone?

A12: While Psoraleae Fructus is traditionally used for medicinal purposes, studies have raised concerns about its potential hepatotoxicity. Research suggests that the ethanol extraction process may exacerbate the hepatotoxic effects of Psoraleae Fructus. [] Among its constituents, bavachin, psoralidin, bavachinin, neobavaisoflavone, and bakuchiol have been identified as potential hepatotoxic ingredients. [] These compounds have been shown to induce cell apoptosis, increase intracellular lipid accumulation and ROS levels, and decrease mitochondrial membrane potential in liver cells. [] Further research is warranted to establish safe and effective dosage regimens.

Q13: What analytical techniques have been used to identify and quantify neobavaisoflavone in biological samples?

A13: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode array detection (DAD), time-of-flight mass spectrometry (TOF-MS), and tandem mass spectrometry (MS/MS), has been widely employed for the qualitative and quantitative analysis of neobavaisoflavone in complex matrices like plant extracts and biological samples. [, , , ] These techniques offer high sensitivity, selectivity, and accuracy in identifying and quantifying NBIF, enabling comprehensive pharmacokinetic and pharmacodynamic studies.

Q14: Does neobavaisoflavone interact with drug transporters like P-glycoprotein (P-gp)?

A14: Yes, neobavaisoflavone has shown moderate inhibitory activity against P-gp, a transmembrane efflux pump responsible for multidrug resistance in cancer cells. [] This finding suggests that NBIF could potentially enhance the efficacy of other anticancer drugs that are substrates of P-gp by increasing their intracellular accumulation.

Q15: What is the role of neobavaisoflavone in regulating UDP-glucuronosyltransferase 1A1 (UGT1A1) activity?

A15: Neobavaisoflavone acts as a potent inducer of UGT1A1, a key enzyme involved in the detoxification and metabolic clearance of bilirubin and various xenobiotics. [] Studies suggest that NBIF activates and upregulates peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), which in turn, mediate the induction of UGT1A1. [] These findings highlight the potential of NBIF as a therapeutic agent for treating hyperbilirubinemia and drug-induced hepatotoxicity.

Q16: How does neobavaisoflavone affect the activity of cytochrome P450 enzymes (CYPs)?

A16: Neobavaisoflavone exhibits inhibitory effects on specific CYP enzymes, particularly CYP1A2 and CYP2C19. [] Molecular docking and dynamic simulation studies, combined with in vitro experiments, have revealed that NBIF might act as a mechanism-based inhibitor of these enzymes. [] These findings emphasize the importance of considering potential drug-herb interactions when co-administering NBIF with medications metabolized by these CYP enzymes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。